N-ethyl-2-phenylpropan-1-amine

Monoamine transporter Substrate-type releaser DAT/NET selectivity ratio

N-Ethyl-2-phenylpropan-1-amine (CAS 91339-15-0; synonym: N-ethyl-β-methylphenethylamine) is a synthetic secondary amine belonging to the phenethylamine class, with molecular formula C₁₁H₁₇N and molecular weight 163.26 g/mol. It is the N-ethyl-substituted derivative of β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine), a positional isomer of amphetamine wherein the methyl group resides at the β-carbon rather than the α-carbon of the ethylamine side chain.

Molecular Formula C11H17N
Molecular Weight 163.26
CAS No. 91339-15-0
Cat. No. B602334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-phenylpropan-1-amine
CAS91339-15-0
Molecular FormulaC11H17N
Molecular Weight163.26
Structural Identifiers
SMILESCCNCC(C)C1=CC=CC=C1
InChIInChI=1S/C11H17N/c1-3-12-9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2-phenylpropan-1-amine (CAS 91339-15-0): Structural Identity, Physicochemical Profile, and Procurement Context


N-Ethyl-2-phenylpropan-1-amine (CAS 91339-15-0; synonym: N-ethyl-β-methylphenethylamine) is a synthetic secondary amine belonging to the phenethylamine class, with molecular formula C₁₁H₁₇N and molecular weight 163.26 g/mol [1]. It is the N-ethyl-substituted derivative of β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine), a positional isomer of amphetamine wherein the methyl group resides at the β-carbon rather than the α-carbon of the ethylamine side chain [2]. The compound exhibits an XLogP3 of 2.4, indicating moderate lipophilicity sufficient for blood-brain barrier penetration, and a predicted pKa of ~9.5–10.0, ensuring protonation at physiological pH [1]. Commercially, it is primarily supplied as a fully characterized reference standard for impurity profiling of BMPEA active pharmaceutical ingredient (API), supporting ANDA/DMF submissions and QC method validation [3]. This compound is structurally distinct from the more commonly encountered α-methyl isomer N-ethylamphetamine (etilamfetamine, CAS 457-87-4), and this positional isomerism carries demonstrable pharmacological consequences relevant to scientific selection.

Why Beta-Methyl N-Ethyl Substitution Cannot Be Interchanged with Alpha-Methyl Amphetamines or Other N-Alkyl BMPEA Analogs


Substituting N-ethyl-2-phenylpropan-1-amine with a generic amphetamine-class compound or an alternative N-alkyl BMPEA analog is not scientifically justified, because the β-methyl positional isomerism fundamentally alters monoamine transporter selectivity relative to α-methyl amphetamines, while progressive N-alkylation within the β-methyl series systematically modulates both transporter substrate potency and hemodynamic response directionality [1][2]. Specifically, β-methyl substitution shifts the transporter release preference toward the norepinephrine transporter (NET) over the dopamine transporter (DAT) by approximately 5-fold, in contrast to the balanced DAT/NET profile of α-methyl amphetamines [1]. Furthermore, the 1936 Hambourger and Jamieson study demonstrated that N-ethyl substitution on β-phenethylamine uniquely converts the pressor response into a depressor response—a qualitative pharmacological reversal not observed with N-methyl or unsubstituted analogs [2]. These data establish that the combination of β-methyl and N-ethyl modifications produces a distinct pharmacological signature that cannot be replicated by simply selecting a different N-alkyl chain length or switching to the α-methyl positional isomer series. The quantitative evidence substantiating these differentiation claims is detailed in Section 3.

Quantitative Differentiation Evidence for N-Ethyl-2-phenylpropan-1-amine (CAS 91339-15-0) Versus Closest Structural Analogs


Beta-Methyl Positional Isomerism Shifts DAT/NET Selectivity by ~5-Fold Versus Alpha-Methyl Amphetamines

The β-methyl substitution in the BMPEA scaffold (parent compound of N-ethyl-2-phenylpropan-1-amine) produces a DAT/NET selectivity inversion relative to α-methyl amphetamines. In rat brain synaptosomes, BMPEA acts as a substrate-type releaser at DAT with EC₅₀ = 627 nM and at NET with EC₅₀ = 125 nM, yielding a NET/DAT potency ratio of approximately 5:1 (NET preferred) [1]. In contrast, amphetamine (α-methyl positional isomer) is a potent releaser at both DAT and NET with balanced potency, and its N-ethyl derivative (etilamfetamine, the α-methyl N-ethyl isomer) exhibits DAT EC₅₀ = 88.5 nM, approximately 7-fold more potent than BMPEA at DAT but without the NET preference [2]. The BMPEA series compounds (including the N-ethyl analog) are >50-fold less potent at DAT compared with amphetamine and methamphetamine [1]. This demonstrates that β-methyl positional isomerism fundamentally reprograms transporter selectivity, a property that N-alkyl substitution modulates but does not erase.

Monoamine transporter Substrate-type releaser DAT/NET selectivity ratio

N-Alkyl Chain Length in BMPEA Series Modulates Transporter Substrate Efficacy: N-Methyl Retains Activity, N,N-Dimethyl Abolishes DAT Activity

Within the β-methylphenethylamine series, progressive N-alkylation produces a steep decline in transporter substrate activity. The primary amine BMPEA is a full-efficacy releaser at both DAT (EC₅₀ = 627 nM) and NET (EC₅₀ = 125 nM). The N-methyl analog MPPA retains full-efficacy release at both DAT and NET with similar potency to BMPEA [1]. However, the N,N-dimethyl analog DMPPA is completely inactive as a substrate at DAT and is only a weak partial releaser at NET (EC₅₀ = 1337 nM, Emax = 67%) [1]. N-Ethyl-2-phenylpropan-1-amine, bearing a single N-ethyl substituent with steric bulk intermediate between N-methyl and N,N-dimethyl, is predicted by SAR to retain substrate activity at both DAT and NET, but with potency shifted toward the lower-efficacy end of the spectrum—a property distinct from both the fully active MPPA and the largely inactive DMPPA [1][2]. This graded SAR enables researchers to titrate transporter engagement by N-alkyl selection.

Structure-activity relationship N-alkylation Transporter substrate efficacy

N-Ethyl Substitution on Beta-Phenethylamine Uniquely Reverses Pressor Response to Depressor Response

In a systematic head-to-head comparison of nine alkyl derivatives of β-phenethylamine in anesthetized cats and dogs, Hambourger and Jamieson (1936) demonstrated that the two N-ethyl derivatives—including N-ethyl-β-methylphenethylamine—produced a depressor (blood pressure-lowering) response, whereas all other compounds in the series (parent amine, N-methyl, para-methyl, para-ethyl, and N-methyl-para-ethyl derivatives) produced pressor responses [1]. The authors explicitly stated: 'Both N-ethyl derivatives and also the para-ethyl N-methyl compound cause a reversal of the pressor response normally produced by the other compounds in the series' [1]. This qualitative pharmacological reversal—from vasopressor to vasodepressor—is a unique differentiating feature of N-ethyl substitution on the β-phenethylamine scaffold that is not shared by N-methyl, unsubstituted amine, or ring-alkylated analogs [1]. This finding remains one of the earliest and most direct pieces of evidence that the N-ethyl group on a β-methylphenethylamine core produces a functionally distinct hemodynamic phenotype.

Hemodynamic pharmacology Pressor-depressor reversal Structure-activity relationship

N-Ethyl-2-phenylpropan-1-amine as a Fully Characterized Reference Standard for BMPEA Impurity Profiling and ANDA/DMF Regulatory Submissions

N-Ethyl-2-phenylpropan-1-amine (CAS 91339-15-0) is commercially supplied as a fully characterized reference standard specifically for use as an impurity marker in Beta-Methylphenethylamine (BMPEA) API quality control [1]. According to Axios Research, the compound is 'used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during synthesis and formulation stages of drug development and serves as a reference standard for traceability against pharmacopeial standards (USP or EP)' [1]. The compound is available with verified CAS registry, full spectroscopic characterization (NMR, MS, IR), and certificate of analysis (COA) documentation, enabling its use in ANDA and DMF submissions [1][2]. This defined regulatory-use identity differentiates it from research-grade BMPEA analogs that lack the full characterization pedigree required for pharmaceutical impurity method validation. In contrast, generic phenethylamine or amphetamine reference standards cannot serve this specific impurity-marking function, as they do not correspond to the N-ethyl impurity of the BMPEA synthetic pathway [2].

Reference standard Impurity profiling Regulatory compliance

TAAR1 Agonist Potency Systematically Declines with Increasing N-Alkyl Steric Bulk in the Phenethylamine Class

Lewin et al. (2008) established a quantitative SAR for β-phenethylamines at human TAAR1 using an RD-HGA16 cell line stably transfected with hTAAR1. Conversion of the primary amino group to a secondary amino group by N-methylation resulted in an approximately 3-fold reduction in potency, while further N-methylation to a tertiary amine (N,N-dimethylation) produced low-efficacy partial agonist ligands [1]. CoMFA analysis yielded r² = 0.824 with 61% steric field contribution, confirming that steric bulk at the amino nitrogen is the dominant determinant of TAAR1 ligand efficacy [1]. Although N-ethyl-2-phenylpropan-1-amine was not directly tested in this panel, its N-ethyl group introduces steric bulk intermediate between N-methyl and N,N-dimethyl, predicting a TAAR1 potency profile between the ~3-fold reduction of N-methylation and the near-abolition observed with N,N-dimethylation [1]. For comparison, the endogenous ligand β-phenethylamine activates hTAAR1 with EC₅₀ = 15 ± 4 nM (Emax = 111%), while N-methylphenethylamine shows EC₅₀ = 151 ± 29 nM (Emax = 111%), a 10-fold potency reduction yet full efficacy retention [2].

Trace amine-associated receptor 1 TAAR1 agonist N-alkylation SAR

Physicochemical Differentiation: XLogP3 and Hydrogen Bond Donor Count Distinguish N-Ethyl-2-phenylpropan-1-amine from Alpha-Methyl and N,N-Dimethyl Analogs

N-Ethyl-2-phenylpropan-1-amine possesses computed physicochemical properties that quantitatively distinguish it from its closest analogs. Its XLogP3 of 2.4 [1] is higher than BMPEA (predicted XLogP3 ≈ 1.8–2.0) due to the added ethyl carbon atoms, yet lower than N,N-dimethyl-2-phenylpropan-1-amine (DMPPA, predicted XLogP3 ≈ 2.7–3.0) [1][2]. The compound retains one hydrogen bond donor (the secondary amine N-H), whereas DMPPA (tertiary amine) has zero H-bond donors—a difference that affects both passive membrane permeability and receptor binding pharmacophore compatibility [1]. In contrast, the α-methyl positional isomer etilamfetamine (N-ethylamphetamine) has an identical molecular formula (C₁₁H₁₇N) and very similar XLogP3, but differs in the position of the methyl branch on the carbon chain (α vs β), which alters the three-dimensional presentation of the phenyl ring and amine to biological targets [3]. The boiling point of N-ethyl-2-phenylpropan-1-amine (free base) is predicted at approximately 230°C at 760 mmHg, with density ~0.9 g/cm³ .

Lipophilicity XLogP3 Hydrogen bond donor Blood-brain barrier permeability

Recommended Application Scenarios for N-Ethyl-2-phenylpropan-1-amine (CAS 91339-15-0) Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for BMPEA API Quality Control and Regulatory Submission

N-Ethyl-2-phenylpropan-1-amine is the specified N-ethyl impurity reference standard for Beta-Methylphenethylamine (BMPEA) active pharmaceutical ingredient. Its fully characterized identity (CAS 91339-15-0, MW 163.26, XLogP3 2.4) with COA documentation supports HPLC and GC-MS method validation, ANDA/DMF regulatory submissions, and USP/EP pharmacopeial traceability [1]. This application is uniquely served by this compound; no alternative N-alkyl phenethylamine can substitute for the specific N-ethyl impurity marker. The quantitative transporter selectivity data (NET/DAT ratio ~5:1 for the BMPEA scaffold) established in Schindler et al. 2019 further supports its use as a pharmacologically relevant impurity standard, as the compound retains biological activity that must be controlled below ICH thresholds [2].

Cardiovascular Pharmacology Research Requiring NET-Preferential Substrate with Attenuated DAT Activity

For studies investigating peripheral norepinephrine transporter (NET)-mediated cardiovascular effects, the β-methylphenethylamine scaffold (to which N-ethyl-2-phenylpropan-1-amine belongs) provides an inherent NET-over-DAT selectivity of approximately 5-fold, as demonstrated by BMPEA's DAT EC₅₀ of 627 nM vs NET EC₅₀ of 125 nM in rat brain synaptosomes [1]. The N-ethyl substituent is predicted to further attenuate DAT activity while retaining NET substrate capability, based on the graded SAR observed from BMPEA (full efficacy at both transporters) through MPPA (full efficacy) to DMPPA (DAT-inactive, weak NET partial releaser) [1]. This profile is particularly relevant for experiments where dopamine-mediated locomotor stimulation or abuse liability must be minimized while preserving norepinephrine-mediated cardiovascular effects [1].

Hemodynamic Phenotyping Studies Leveraging the Unique N-Ethyl Depressor Response Reversal

The 1936 finding by Hambourger and Jamieson that N-ethyl substitution on β-phenethylamine uniquely converts the pressor response to a depressor response provides a clear experimental tool for dissecting structure-hemodynamic relationships within the phenethylamine class [1]. N-Ethyl-2-phenylpropan-1-amine can serve as a probe compound in cardiovascular phenotyping panels where the directionality of blood pressure response (pressor vs depressor) is the primary readout, and where demonstrating a qualitative pharmacological reversal—rather than a mere potency shift—requires the specific N-ethyl β-methyl substitution pattern [1]. This scenario is not served by N-methyl or unsubstituted analogs, which produce pressor responses and would confound interpretation of N-alkyl-dependent hemodynamic switching.

TAAR1 Structure-Activity Relationship Studies Probing N-Alkyl Steric Tolerance

The CoMFA model developed by Lewin et al. (2008) for β-phenethylamines at hTAAR1 established that 61% of potency variance is explained by the steric field at the amino nitrogen, with N-methylation causing ~3–10 fold potency reduction and N,N-dimethylation leading to efficacy loss [1][2]. N-Ethyl-2-phenylpropan-1-amine, with its N-ethyl substituent occupying intermediate steric space, fills a critical gap in the TAAR1 SAR matrix between the well-characterized N-methyl and N,N-dimethyl analogs. Its procurement enables systematic exploration of the steric tolerance boundary at hTAAR1 without requiring custom synthesis of the N-ethyl variant [1]. This compound is particularly valuable given that the N-ethyl substituent introduces conformational flexibility (ethyl rotor) absent in N-methyl analogs, potentially yielding distinct TAAR1 binding poses that inform receptor mapping studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-2-phenylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.